molecular formula C31H33NO5 B2518146 Fmoc-L-Tyr(CH2-Chx)-OH CAS No. 960360-37-6

Fmoc-L-Tyr(CH2-Chx)-OH

Cat. No.: B2518146
CAS No.: 960360-37-6
M. Wt: 499.607
InChI Key: QYLBSANSSJLZIF-LJAQVGFWSA-N
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Description

Fmoc-L-Tyr(CH2-Chx)-OH is a derivative of the amino acid tyrosine, where the phenolic hydroxyl group is protected by a cyclohexylmethyl group. The compound is further protected at the amino terminus by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Tyr(CH2-Chx)-OH typically involves the following steps:

    Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of L-tyrosine is protected by reacting it with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Fmoc Protection: The amino group of the protected tyrosine derivative is then protected by reacting it with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of L-tyrosine are reacted with cyclohexylmethyl chloride and Fmoc-Cl under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: Fmoc-L-Tyr(CH2-Chx)-OH undergoes deprotection reactions to remove the Fmoc group and the cyclohexylmethyl group. The Fmoc group is typically removed using a base such as piperidine, while the cyclohexylmethyl group can be removed using hydrogenation.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids or peptides to form peptide bonds.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) for cyclohexylmethyl removal.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt) are commonly used.

Major Products

    Deprotected Tyrosine Derivatives: Removal of the protecting groups yields L-tyrosine or its derivatives.

    Peptides: Coupling reactions result in the formation of peptides with this compound as one of the building blocks.

Scientific Research Applications

Chemistry

Fmoc-L-Tyr(CH2-Chx)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the efficient synthesis of peptides and proteins.

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine

Peptides containing this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents.

Mechanism of Action

The mechanism of action of Fmoc-L-Tyr(CH2-Chx)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus during peptide chain elongation, preventing unwanted side reactions. The cyclohexylmethyl group protects the phenolic hydroxyl group, allowing for selective deprotection and functionalization.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Tyr(tBu)-OH: Similar to Fmoc-L-Tyr(CH2-Chx)-OH but with a tert-butyl group protecting the phenolic hydroxyl group.

    Fmoc-L-Tyr(Bzl)-OH: Contains a benzyl group as the protecting group for the phenolic hydroxyl group.

Uniqueness

This compound is unique due to the cyclohexylmethyl group, which provides steric hindrance and stability, making it suitable for specific synthetic applications where other protecting groups may not be as effective.

Properties

IUPAC Name

(2S)-3-[4-(cyclohexylmethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-7,10-17,22,28-29H,1-3,8-9,18-20H2,(H,32,35)(H,33,34)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLBSANSSJLZIF-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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